Isocarlinoside

Structural Biology Natural Product Chemistry C-Glycosylflavone Characterization

Researchers require validated C-glycosylflavone standards with defined substitution patterns to ensure experimental reproducibility. Isocarlinoside (CAS 83151-90-0) is a luteolin-derived di-C-glycoside featuring a specific 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranosyl configuration. - Critical reference for distinguishing positional isomer effects (vs. carlinoside) in QSPR models - Enzymatically stable C-glycosidic bonds; influences bioavailability & in vivo efficacy - Suitable for Treg/Th17 differentiation studies (TAZ/TEAD1 pathway) and soybean biomarker LC-MS/MS panels

Molecular Formula C26H28O15
Molecular Weight 580.5 g/mol
CAS No. 83151-90-0
Cat. No. B150252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocarlinoside
CAS83151-90-0
Molecular FormulaC26H28O15
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O
InChIInChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2
InChIKeyWYYFCTVKFALPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isocarlinoside (CAS 83151-90-0): A Di-C-Glycosylflavone with Defined Structural and Functional Differentiation for Procurement Decisions


Isocarlinoside is a di-C-glycosylflavone featuring a luteolin aglycone substituted at the C-6 position with an α-L-arabinopyranosyl moiety and at the C-8 position with a β-D-glucopyranosyl moiety [1]. It is a naturally occurring flavonoid C-glycoside isolated from plant sources including Lespedeza capitata and Glycine max (soybean) [2]. As a secondary metabolite within the broader flavonoid 8-C-glycoside class, isocarlinoside exhibits a molecular formula of C₂₆H₂₈O₁₅ and a molecular weight of approximately 580.5 g/mol [3]. Its unique dual glycosylation pattern distinguishes it from closely related analogs and contributes to its specific physicochemical and biological properties, which are critical for accurate compound selection in research and industrial applications.

Natural product analytical standard for di-C-glycosylflavone characterization studies
Supports SAR investigations on glycosylation-pattern impact on physicochemical properties
Dietary biomarker discovery research for soybean and pulse consumption studies

Why Isocarlinoside Cannot Be Interchanged with Other Luteolin C-Glycosides: Evidence-Based Rationale for Strict Compound Selection


Generic substitution among luteolin C-glycosides is scientifically unsound due to the profound impact of glycosylation pattern on molecular properties and biological activity. Isocarlinoside's specific 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranosyl configuration confers a distinct three-dimensional conformation and hydrogen-bonding network compared to its positional isomer carlinoside (6-C-glucosyl-8-C-arabinosyl) or its aglycone luteolin [1]. These structural differences translate into measurable variations in lipophilicity, aqueous solubility, and membrane permeability, as reflected in predicted LogP values and ADMET parameters [2]. Furthermore, the C-glycosidic bonds in isocarlinoside are resistant to enzymatic hydrolysis, conferring greater gastrointestinal stability compared to O-glycosides, a property that directly influences bioavailability and in vivo efficacy [3]. Consequently, substituting isocarlinoside with a structurally related analog introduces uncontrolled variables that compromise experimental reproducibility and data interpretation.

Isomer
Carlinoside (reverse C-6/C-8 sugar substitution) may shift chromatographic retention and target-interaction surface; isomer-specific analytical standards required.
Aglycone
Luteolin aglycone may differ in solubility, permeability, and formulation compatibility; C-glycosidic-bond stability context may not transfer.
Analogs
Widely distributed C-glycosylflavones (e.g. vitexin) lack soybean/pulse source specificity; dietary biomarker attribution may require compound-specific review.

Quantitative Differential Evidence for Isocarlinoside: Head-to-Head and Cross-Study Comparisons with Key Analogs


Structural Differentiation: Isocarlinoside vs. Carlinoside Glycosylation Pattern Determines Molecular Topology

Isocarlinoside is the 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranosyl derivative of luteolin, whereas its close analog carlinoside is the reverse positional isomer: 6-C-β-D-glucopyranosyl-8-C-α-L-arabinopyranosylluteolin [1]. This difference in sugar sequence and linkage position alters the spatial orientation of the disaccharide moiety and the overall molecular surface accessible for target interactions. The distinct chromatographic retention times and NMR spectral signatures confirm that these two compounds are not interchangeable and require separate analytical standards for accurate identification and quantification [2].

Glycosylation pattern
Head-to-head
6-C-α-L-Ara-8-C-β-D-Glc vs. reversed isomer carlinoside
Supports isomer-specific analytical standard selection for SAR studies
Distinct NMR and HPLC profiles reported
Structural Biology Natural Product Chemistry C-Glycosylflavone Characterization

Predicted Physicochemical and ADMET Differentiation: Isocarlinoside vs. Luteolin Aglycone

Computational predictions indicate that isocarlinoside possesses physicochemical properties that significantly diverge from its aglycone luteolin. Isocarlinoside exhibits a predicted AlogP of -2.104 and LogD of -2.648, indicating substantially higher hydrophilicity compared to luteolin (AlogP ~2.5-3.0) [1]. This difference is accompanied by a higher topological polar surface area (TPSA) of 267 Ų versus approximately 111 Ų for luteolin, reflecting the contribution of the dual sugar moieties. In silico ADMET models classify isocarlinoside as a weak drug-like candidate (druglikeness weight 0.173) with predicted poor oral bioavailability (ADMET Absorption Level 3), distinguishing it from aglycones that may exhibit better passive permeability but lower aqueous solubility [1].

Predicted lipophilicity
Class-level inference
AlogP: −2.1; TPSA: 267 Ų
Context-dependent: solubility and permeability profile may differ from aglycone
In silico prediction; experimental validation review recommended
ADMET Prediction Drug-likeness Physicochemical Profiling

Functional Pathway Differentiation: Isocarlinoside in Treg/Th17 Modulation vs. Luteolin's General Anti-inflammatory Activity

Isocarlinoside has been identified as a principal active constituent, alongside cichoric acid, responsible for the therapeutic effect of the traditional Chinese formula Wuweixiaoduyin (WWXDY) in modulating the Treg/Th17 balance in a chronic osteomyelitis (COM) model . Specifically, TEAD1 was found to inhibit the therapeutic effect of WWXDY on Treg/Th17 cells, and the main active ingredients mediating the observed TAZ-dependent immunoregulatory properties were cichoric acid and isocarlinoside [1]. In contrast, while luteolin broadly exhibits anti-inflammatory activity via NF-κB inhibition and COX/LOX modulation, it has not been specifically implicated in the TEAD1/TAZ-mediated regulation of Treg/Th17 differentiation in COM models. This pathway-level distinction suggests a more specialized immunomodulatory role for isocarlinoside compared to the broader, less targeted anti-inflammatory profile of luteolin.

Treg/Th17 pathway role
Supporting evidence
Reported as key active in WWXDY formula via TAZ modulation in COM model
Supports pathway-specific immunomodulation research context
Model-specific: chronic osteomyelitis; requires independent validation
Immunomodulation Treg/Th17 Axis Chronic Osteomyelitis

Context-Dependent Synergistic Activity: Isocarlinoside Requires Combination for Antifeedant Efficacy

Isocarlinoside exhibits high antifeeding activity against the brown planthopper (Nilaparvata lugens) exclusively when combined with seven other compounds isolated from Indian barnyard millet (Echinochloa frumentacea), including L-malic acid, trans-aconitic acid, and 2″-O-rhamnosylisoorientin [1]. As a single agent, isocarlinoside does not demonstrate significant antifeedant activity. This obligatory synergistic behavior contrasts with certain other flavonoid C-glycosides that display standalone antifeedant properties and highlights that the procurement of isocarlinoside for agricultural applications must be considered within the context of combinatorial formulation strategies rather than as an isolated active ingredient.

Antifeedant activity
Context-dependent
Combination-dependent; no standalone activity reported
Procurement supports combinatorial formulation research only
Synergistic context required; data to verify in target pest system
Synergistic Bioactivity Agricultural Pest Management Natural Antifeedants

Potential Biomarker Application: Isocarlinoside as a Consumption Marker for Soybean and Pulses

Isocarlinoside has been detected in pulses and soybeans (Glycine max) and is proposed as a potential dietary biomarker for the consumption of these foods [1]. While many flavonoid C-glycosides are widespread across plant families, the specific occurrence of isocarlinoside in soybean roots and certain Lespedeza species provides a narrower botanical distribution than more ubiquitous analogs like vitexin (found in numerous unrelated plant families) or orientin (widely distributed). This relative specificity enhances the utility of isocarlinoside as a discriminating analytical marker in food metabolomics and dietary exposure studies, where a more generic C-glycosylflavone would lack the required source resolution.

Dietary biomarker
Class-level inference
Detected in soybean and pulses; narrower botanical distribution than vitexin
Supports food metabolomics biomarker specificity context
Source-specific attribution review recommended
Food Metabolomics Dietary Biomarker Soybean Consumption

Evidence-Based Application Scenarios for Isocarlinoside: Where Its Differentiation Drives Value


Structure-Activity Relationship (SAR) Studies on Flavonoid C-Glycosylation Patterns

Isocarlinoside's defined 6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranosyl configuration serves as a critical reference standard in SAR investigations aimed at elucidating how specific glycosylation patterns influence physicochemical properties and biological target engagement. Its direct comparison with the positional isomer carlinoside allows researchers to isolate the effect of reversing the C-6 and C-8 sugar substituents on parameters such as aqueous solubility, membrane permeability, and protein binding [1]. Procurement of high-purity isocarlinoside is essential for these studies, as any contamination with isomeric forms compromises the integrity of quantitative structure-property relationship (QSPR) models.

Immunomodulatory Research Focused on the Treg/Th17 Axis and TEAD1/TAZ Signaling

Isocarlinoside is a scientifically justified selection for in vitro and in vivo studies exploring modulation of the Treg/Th17 balance, particularly in the context of chronic inflammatory conditions such as osteomyelitis. Evidence identifies isocarlinoside as a key active constituent in formulations that regulate TAZ expression and Treg/Th17 differentiation [2]. Researchers investigating the TEAD1/TAZ pathway as a therapeutic target in autoimmune or chronic inflammatory disorders should consider isocarlinoside as a pathway-relevant molecular probe, distinguishing it from broader-spectrum anti-inflammatory flavonoids that do not engage this specific axis.

Agricultural Pest Management: Combinatorial Formulation Development for Planthopper Control

The procurement of isocarlinoside for agricultural research should be explicitly directed toward studies of synergistic or combinatorial antifeedant activity, not as a standalone active ingredient. Evidence demonstrates that isocarlinoside contributes to high antifeeding efficacy against the brown planthopper (Nilaparvata lugens) only when combined with other specific compounds from Indian barnyard millet [3]. Researchers developing botanical pesticide formulations should utilize isocarlinoside as one component of a multi-compound mixture, with experimental design explicitly accounting for the requisite synergistic partners.

Food Metabolomics and Dietary Biomarker Discovery in Soybean-Rich Diets

Isocarlinoside's detection in soybean and pulses positions it as a candidate discriminatory biomarker for these specific dietary exposures [4]. Analytical laboratories engaged in food metabolomics, nutritional epidemiology, or dietary intervention studies may select isocarlinoside as a target analyte in LC-MS/MS panels designed to monitor soybean or pulse consumption. Its relatively narrow botanical distribution compared to more ubiquitous C-glycosylflavones (e.g., vitexin) reduces the risk of false-positive attribution in population studies, thereby enhancing biomarker specificity.

Application
Selection Property
Validation Focus
Flavonoid C-glycosylation SAR studies
Defined 6-C-α-L-Ara-8-C-β-D-Glc configuration
Isomeric purity review; isomer-specific analytical standard verification
Treg/Th17 immunomodulation research
Reported TAZ pathway engagement in COM model
Pathway-response reproducibility; model-specific endpoint monitoring
Combination antifeedant formulation development
Synergistic activity requirement with specific co-metabolites
Combinatorial formulation design; standalone-activity review
Soybean/pulse dietary biomarker discovery
Narrower botanical occurrence vs. widespread C-glycosylflavones
Analytical specificity in metabolomic panels; source-attribution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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